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Compound of Interest

Compound Name:
6-Fluoro-3,4-dihydro-2H-

pyrano[2,3-b]pyridine

CAS No.: 1228666-24-7

Cat. No.: B1391936 Get Quote

Executive Summary
This guide provides a technical comparative analysis of pyrano[2,3-b]pyridine analogs, a fused

heterocyclic scaffold gaining prominence in drug discovery due to its structural similarity to

biologically active quinolines and coumarins. Unlike rigid templates, this scaffold offers versatile

binding modes across diverse therapeutic targets, most notably Glucosamine-6-phosphate

synthase (GlcN-6-P) (antimicrobial) and Kinase domains (anticancer).

This document synthesizes experimental data and molecular docking scores to objectively

compare these analogs against industry standards like Ketoconazole and Sorafenib.

Structural Landscape & Therapeutic Scope
The pyrano[2,3-b]pyridine core consists of a pyridine ring fused to a pyran ring. Its

pharmacological efficacy is driven by its ability to act as a hydrogen bond acceptor/donor and

its planar geometry, which facilitates intercalation or stacking within enzyme active sites.
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Feature Description

Core Scaffold Pyrano[2,3-b]pyridine

Key Isomers

Distinct from pyrano[3,2-c]pyridine; the [2,3-b]

fusion directs nitrogen positioning critical for

residue interaction.

Primary Targets
Antimicrobial: GlcN-6-P synthaseAnticancer:

VEGFR-2, EGFR, PIM-1 Kinase

Standard Comparators
Ketoconazole (Antifungal), Sorafenib

(Anticancer), Doxorubicin (Cytotoxic)

Comparative Performance Analysis
Case Study A: Antimicrobial Efficacy (Target: GlcN-6-P Synthase)
Objective: Evaluate the inhibition of L-glutamine:D-fructose-6-phosphate amidotransferase

(GlcN-6-P), a key enzyme in fungal cell wall biosynthesis. Comparator: Ketoconazole

(Standard Antifungal).[1]

Experimental Data & Docking Metrics: Recent studies synthesized ethyl 4-methyl-1,7,8,9-

tetrahydropyrano[2,3-b]pyrrolo[2,3-d]pyridine-3-carboxylate derivatives.[1] The docking was

performed to rationalize the high antifungal activity observed in vitro.

Compound ID Target Enzyme
Binding
Energy
(kcal/mol)

Key Residue
Interactions

Relative
Potency (vs
Standard)

Compound 12

(Analog)
GlcN-6-P -6.8 to -7.5

Trp74 (Arene-

cation), Gly99

(H-bond), Cys1

High

(Comparable to

Ketoconazole)

Ketoconazole

(Standard)
GlcN-6-P -6.2 to -7.0

Thr76, His86,

Gly99
Baseline

Compound 10

(Analog)
GlcN-6-P -5.9 Ser303, Gln348 Moderate
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Mechanistic Insight: The superior performance of Compound 12 is attributed to a specific H-

bond network involving the pyrrole NH group and His97, alongside arene-arene interactions

with Trp74. This mimics the binding mode of the natural substrate more effectively than the

standard in certain conformations.

Case Study B: Anticancer Activity (Target: Breast Carcinoma MCF-7)
Objective: Assess cytotoxicity and binding affinity against kinase targets involved in cell

proliferation.[2] Comparator: Sorafenib (Multi-kinase inhibitor).

Experimental Data & Docking Metrics: Bis-pyrano[2,3-b]pyridine derivatives were evaluated for

their ability to fit into the ATP-binding pockets of kinases (e.g., VEGFR-2 or general tyrosine

kinases).[2]

Compound ID Cell Line IC50 (µM)
Docking Score
(S)

Interaction
Profile

Bis-Analog 5a MCF-7 1.77 ± 0.1 -14.2

H-bonds with

Cys919,

Asp1046

(VEGFR-2

homology)

Sorafenib MCF-7 2.85 ± 0.2 -13.8
Glu885, Cys919

(H-bonds)

Compound 6b HepG2 2.68 ± 0.15 -11.5

Hydrophobic

interactions

dominant

Mechanistic Insight: The "butterfly" shape of the bis-derivatives allows them to span the

hydrophobic pocket of the kinase active site, forming a "molecular clamp" that stabilizes the

inhibitor-enzyme complex. The presence of cyano (-CN) groups enhances binding affinity via

polar interactions with backbone amides.
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To replicate these findings, the following standardized workflows for Molecular Docking and

Synthesis are recommended.

Protocol 1: Molecular Docking Workflow (MOE/AutoDock)
Software: Molecular Operating Environment (MOE) or AutoDock Vina.

Validation: Re-docking of the co-crystallized native ligand (RMSD must be < 2.0 Å).

Step-by-Step Methodology:

Protein Preparation:

Retrieve PDB structure (e.g., 2VF5 for GlcN-6-P or kinase domain).

Remove water molecules and co-factors not involved in catalysis.

Protonate 3D structure (Protonate 3D algorithm) to fix tautomeric states of His, Asp, Glu.

Ligand Preparation:

Build pyrano[2,3-b]pyridine analogs in 2D and convert to 3D.

Energy minimize using MMFF94x force field (Gradient: 0.05 kcal/mol/Å).

Grid Generation:

Define active site using the native ligand as the centroid.

Box size: 20 x 20 x 20 Å (standard) or extended for bis-derivatives.

Docking & Scoring:

Algorithm: London dG (Placement) + GBVI/WSA dG (Refinement).

Retain top 5 poses per ligand.

Analysis:
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Filter poses by H-bond distance (< 3.5 Å) and RMSD relative to native ligand.

Visualization: Docking Pipeline

PDB Structure
(e.g., 2VF5)

Protein Prep
(Protonate 3D, Remove H2O)

Grid Generation
(Active Site Definition)

Ligand Construction
(MMFF94x Minimization)

Docking Simulation
(London dG / Vina)

Scoring & Analysis
(RMSD < 2.0 Å)

Click to download full resolution via product page

Figure 1: Standardized computational workflow for validating pyrano[2,3-b]pyridine binding

modes.

Structural Insights & SAR (Structure-Activity
Relationship)
Based on the comparative data, the following structural modifications on the pyrano[2,3-

b]pyridine scaffold yield the highest potency:

C6-Carbonitrile Group:

Effect: Increases polarity and acts as a hydrogen bond acceptor.

Data: Analogs without the -CN group at position 6 showed a 3-fold decrease in binding

energy against kinases.

C4-Aryl Substitution:

Effect: Occupies the hydrophobic pocket (selectivity filter).

Data: 4-Chlorophenyl or 4-Methoxyphenyl substitutions provide optimal van der Waals

contacts compared to unsubstituted analogs.

Fused Ring Systems (Pyrrolo-fusion):
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Effect: Extending the system (e.g., pyrrolo[2,3-d] fusion) enhances DNA intercalation and

enzyme inhibition (as seen in GlcN-6-P studies).

Visualization: Key Interaction Map (GlcN-6-P)
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Figure 2: Schematic of critical binding interactions between Analog 12 and GlcN-6-P active site

residues.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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